molecular formula C23H18Cl2N2 B10929686 1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10929686
M. Wt: 393.3 g/mol
InChI Key: XKKJSHAZTWQWGN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methylphenyl groups and a 3,4-dichlorophenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or p-toluenesulfonic acid.

For industrial production, the synthesis may involve multi-step processes starting from commercially available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency of the process.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine atoms or methyl groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as conducting polymers and liquid crystals.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with biological targets makes it a valuable lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions.

The molecular pathways involved in its action depend on the specific biological target. In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory mediators, such as cytokines and prostaglandins.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methyl groups present in the original compound, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3,5-diphenyl-1H-pyrazole: The absence of chlorine atoms in this compound may result in different chemical and biological properties.

    1-(3,4-Dichlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole: The presence of additional chlorine atoms can enhance the compound’s reactivity and potentially increase its potency in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of dichlorophenyl and methylphenyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-3-7-17(8-4-15)22-14-23(18-9-5-16(2)6-10-18)27(26-22)19-11-12-20(24)21(25)13-19/h3-14H,1-2H3

InChI Key

XKKJSHAZTWQWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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